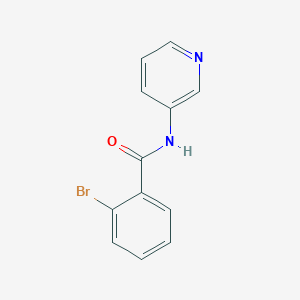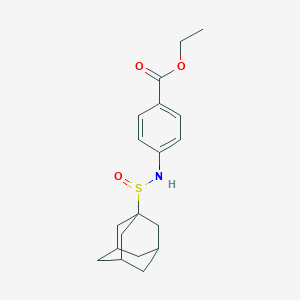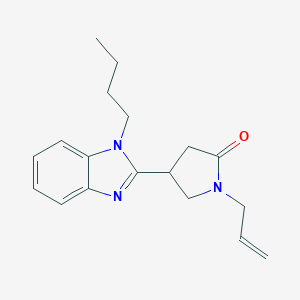
1-((2-Methylallyl)oxy)-4-nitrobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzene ring, with the nitro group and the 2-methylallyl group attached at the 1 and 4 positions, respectively. The 2-methylallyl group would add some degree of asymmetry to the molecule .Chemical Reactions Analysis
The presence of the nitro group could make the compound susceptible to reduction reactions. The 2-methylallyl group might participate in reactions typical of alkenes, such as addition reactions .Scientific Research Applications
Nitrobenzene Derivatives in Environmental and Chemical Studies
Environmental Pollutant Treatment : A study conducted by Mantha et al. (2001) explored the use of zerovalent iron for reducing nitrobenzene to aniline in synthetic wastewater. This research might provide insights into the environmental applications of nitrobenzene derivatives in pollution treatment.
Catalytic Activities : Another study by Khenkin et al. (2005) highlighted the use of the H5PV2Mo10O40 polyoxometalate for the regioselective oxidation of nitrobenzene to 2-nitrophenol with oxygen. This suggests potential applications of nitrobenzene derivatives in catalysis and organic synthesis.
Photocatalytic Properties : Research by Wang et al. (2017) on the photoluminescent sensing of nitrobenzene indicates potential uses in detecting nitroaromatic species, which may extend to 1-((2-Methylallyl)oxy)-4-nitrobenzene.
Electrochemical Studies : The electrochemical reduction of nitrobenzene in various conditions, as investigated by Silvester et al. (2006), provides information on the reactivity of nitroaromatic compounds, relevant to understanding the properties of 1-((2-Methylallyl)oxy)-4-nitrobenzene.
Chemical Synthesis : The synthesis of various nitrobenzene derivatives for potential use in medical applications, as explored by Zhai Guang-xin (2006), demonstrates the role of these compounds in pharmaceutical research.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-methylprop-2-enoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDFUXGEYPGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methylallyl)oxy)-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)




![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)
